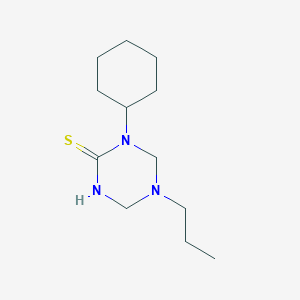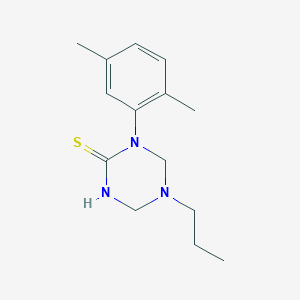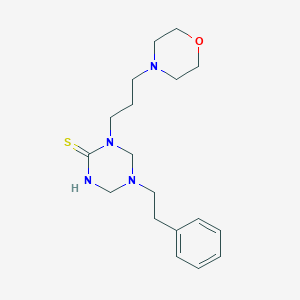![molecular formula C20H29N3O4 B282680 Ethyl 4-{3-[(diethylamino)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282680.png)
Ethyl 4-{3-[(diethylamino)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{3-[(diethylamino)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, commonly known as EMD 57033, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrimidine derivative that has been shown to have various biochemical and physiological effects, making it a promising tool for studying various biological processes.
Applications De Recherche Scientifique
EMD 57033 has been widely studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising tool for studying various biological processes. Some of the scientific research applications of EMD 57033 include:
1. Studying the role of calcium channels in neurotransmitter release
2. Investigating the role of protein kinases in signal transduction pathways
3. Studying the mechanisms of action of various drugs and toxins
4. Investigating the role of ion channels in cellular signaling pathways
5. Studying the effects of various drugs on ion channel function
Mécanisme D'action
The mechanism of action of EMD 57033 is not fully understood, but it is believed to act as a calcium channel blocker. This compound has been shown to inhibit the release of neurotransmitters by blocking calcium channels in the presynaptic membrane. Additionally, EMD 57033 has been shown to inhibit the activity of protein kinases, which are involved in various signal transduction pathways.
Biochemical and Physiological Effects
EMD 57033 has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the release of neurotransmitters, which can lead to a decrease in synaptic transmission. Additionally, EMD 57033 has been shown to inhibit the activity of protein kinases, which can lead to a decrease in cell proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
EMD 57033 has several advantages and limitations for lab experiments. One advantage is that it has been shown to have a high degree of selectivity for calcium channels and protein kinases, making it a useful tool for studying these pathways. Additionally, EMD 57033 is relatively easy to synthesize and has a long shelf life. However, one limitation of EMD 57033 is that it can be difficult to dissolve in aqueous solutions, which can make it challenging to administer in experiments.
Orientations Futures
There are several future directions for research on EMD 57033. One direction is to investigate the potential use of this compound as a therapeutic agent for various diseases. Additionally, future research could focus on identifying the precise mechanisms of action of EMD 57033 and its effects on various biological processes. Finally, future research could focus on developing new analogs of EMD 57033 with improved selectivity and efficacy.
Méthodes De Synthèse
EMD 57033 can be synthesized using a multistep process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-methoxybenzaldehyde with diethyl malonate in the presence of sodium ethoxide to form 4-{3-[(diethylamino)methyl]-4-methoxyphenyl}-2-methylbut-3-en-2-ol. This intermediate is then reacted with 3,4-dihydro-2H-pyran, followed by treatment with acetic anhydride to form ethyl 4-{3-[(diethylamino)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate.
Propriétés
Formule moléculaire |
C20H29N3O4 |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
ethyl 4-[3-(diethylaminomethyl)-4-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H29N3O4/c1-6-23(7-2)12-15-11-14(9-10-16(15)26-5)18-17(19(24)27-8-3)13(4)21-20(25)22-18/h9-11,18H,6-8,12H2,1-5H3,(H2,21,22,25) |
Clé InChI |
YPFYLJNBJDDUFN-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC)OC |
SMILES canonique |
CCN(CC)CC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282597.png)
![2-{[4-(4-chlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-octylacetamide](/img/structure/B282598.png)
![N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B282599.png)


![3-allyl-5-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282602.png)
![N-(4-chlorophenyl)-2-{[4-(3-fluorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282603.png)
![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282605.png)
![N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282608.png)




